The synthesis of istaroxime hydrochloride has been approached through several innovative methods. A notable synthesis route involves the transformation of dehydroepiandrosterone into istaroxime using a multi-step process that includes key reactions such as oxidation and amination. This method not only emphasizes efficiency but also aims to minimize toxicity, making istaroxime a promising candidate for therapeutic use .
The synthesis typically involves:
Istaroxime hydrochloride has a complex molecular structure characterized by its steroidal framework. The molecular formula is with a molecular weight of approximately 453.64 g/mol.
The stereochemistry of istaroxime is significant, influencing its interaction with biological targets such as sodium/potassium ATPase and SERCA2a .
Istaroxime undergoes several chemical reactions that are crucial for its pharmacological activity. The primary reaction involves the inhibition of sodium/potassium ATPase, leading to increased intracellular calcium levels during systole. This mechanism is complemented by its action on SERCA2a, promoting rapid calcium sequestration during diastole.
The mechanism of action of istaroxime is multifaceted:
Clinical studies have shown that istaroxime significantly improves cardiac performance metrics in heart failure patients, demonstrating enhanced systolic and diastolic function .
Istaroxime hydrochloride has significant potential in therapeutic applications, particularly in cardiology:
Istaroxime hydrochloride (chemical name: (3E,5α)-3-[(2-Aminoethoxy)imino]androstane-6,17-dione hydrochloride) is a steroidal derivative with the molecular formula C₂₁H₃₃ClN₂O₃ and a molar mass of 396.95 g/mol. Its structure features a modified androstane core with an oxime group at C3 and ketone functionalities at C6 and C17, distinguishing it from cardiac glycosides. The hydrochloride salt enhances solubility in aqueous environments (>25 mg/mL in water), critical for intravenous administration in acute settings [3] [6]. Key physicochemical properties include:
Table 1: Molecular Properties of Istaroxime Hydrochloride
Property | Value |
---|---|
CAS Number | 374559-48-5 |
Molecular Formula | C₂₁H₃₃ClN₂O₃ |
Molar Mass | 396.95 g/mol |
Solubility (DMSO) | ≥45 mg/mL |
Solubility (Water) | 25 mg/mL |
Key Functional Groups | C3-oxime, C6/C17-diketone |
Istaroxime exerts dual targeting through distinct mechanisms:1. Na⁺/K⁺-ATPase Inhibition:- Binds the extracellular E2-P state of Na⁺/K⁺-ATPase with high affinity (IC₅₀ = 0.11–0.43 μM in dog kidney preparations) [3] [6].- Increases cytosolic Na⁺, reversing the Na⁺/Ca²⁺ exchanger (NCX) to promote Ca²⁺ influx during systole [1] [8].
Table 2: Target Selectivity Profile
Target | Action | Potency (IC₅₀/EC₅₀) | Functional Outcome |
---|---|---|---|
Na⁺/K⁺-ATPase | Inhibition | 0.11–0.43 μM | Increased cytosolic Ca²⁺ |
SERCA2a | Activation | Nanomolar range | Enhanced SR Ca²⁺ sequestration |
L-type Ca²⁺ channels | Accelerated inactivation | Not reported | Reduced arrhythmia risk |
The compound uniquely integrates systolic enhancement with diastolic improvement:
SAR analyses reveal critical structural determinants:
Table 3: Key Structural Modifications and Outcomes
Structural Feature | Modification | Pharmacological Impact |
---|---|---|
C3-oxime linker | (2-Aminoethoxy)imino | Dual Na⁺/K⁺-ATPase/SERCA2a activity |
C6 carbonyl | Reduction to β-OH (PST3093) | Selective SERCA2a activation |
C3–C4 bond | Saturation | ↑ Metabolic stability; ↓ SERCA2a efficacy |
C17 ketone | Retention | Maintains steroidal scaffold integrity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7